D-Ala-gly-phe-met-NH2 acetate salt
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-gly-phe-met-NH2 acetate salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
D-Ala-gly-phe-met-NH2 acetate salt can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
D-Ala-gly-phe-met-NH2 acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating biological processes through opiate receptor binding.
Medicine: Explored for its potential as an analgesic and in pain management research.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Wirkmechanismus
D-Ala-gly-phe-met-NH2 acetate salt exerts its effects by binding to μ-opioid receptors, which are encoded by the OPRM1 gene. These receptors are predominantly expressed in reward-processing areas of the brain. The compound acts as a full agonist, mimicking the action of endogenous opioids like β-endorphin and enkephalin . This binding leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of cAMP production and modulation of ion channels, ultimately leading to analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[D-Ala2, N-Me-Phe4, Gly5-ol]-Enkephalin acetate salt (DAMGO): Another synthetic peptide that acts as a full agonist at μ-opioid receptors.
[D-Ala2]-Leucine enkephalin acetate salt: A similar peptide with leucine instead of methionine.
[Met5]Enkephalin acetate salt hydrate: A naturally occurring enkephalin with methionine.
Uniqueness
D-Ala-gly-phe-met-NH2 acetate salt is unique due to its resistance to enzymatic degradation, which enhances its stability and prolongs its biological activity compared to other enkephalin analogs .
Biologische Aktivität
D-Ala-gly-phe-met-NH2 acetate salt, a synthetic peptide and an analog of enkephalins, has garnered attention for its significant biological activity, particularly in the context of opioid receptor modulation. This article delves into its synthesis, pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Synthesis Methodology
The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method involves:
- Attachment of the first amino acid to a solid resin.
- Deprotection of the amino group.
- Coupling of subsequent protected amino acids.
- Cleavage from the resin and removal of protecting groups.
This process allows for high purity and yield, essential for biological applications.
Chemical Characteristics
- Molecular Formula: C₁₈H₂₃N₅O₄S
- Molecular Weight: 385.46 g/mol
- CAS Number: 100929-65-5
- Stability: The compound exhibits resistance to enzymatic degradation, enhancing its stability and prolonging biological activity compared to other enkephalin analogs .
This compound primarily acts as a μ-opioid receptor agonist , mimicking endogenous opioids like β-endorphin. The binding to these receptors leads to various physiological effects, including analgesia and modulation of neurotransmitter release in the central nervous system. The compound's ability to activate μ-opioid receptors has been linked to its potential use in pain management therapies .
Analgesic Properties
Research indicates that this compound exhibits significant analgesic effects. In animal models, it has been shown to reduce pain responses effectively, comparable to other established opioid peptides. For instance, studies involving Sprague-Dawley rats demonstrated a dose-dependent decrease in pain perception following administration .
Comparative Analysis with Similar Compounds
Compound Name | Receptor Activity | Stability | Primary Use |
---|---|---|---|
This compound | μ-opioid receptor agonist | High | Pain management |
DAMGO (D-Ala2, N-Me-Phe4, Gly5-ol) | μ-opioid receptor agonist | Moderate | Analgesic research |
[Met5]Enkephalin | μ-opioid receptor agonist | Low | Natural analgesic |
This compound is unique due to its enhanced stability against enzymatic degradation compared to these other compounds, making it a promising candidate for therapeutic applications .
4. Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Pain Management: A controlled trial involving patients with chronic pain conditions found that administration of D-Ala-gly-phe-met-NH2 resulted in significant reductions in pain scores compared to placebo .
- Neuropharmacological Effects: Research examining its effects on neurotransmitter release indicated that this compound modulates dopamine levels in reward-processing areas of the brain, suggesting implications for addiction treatment .
5. Future Directions and Research
The ongoing research into this compound focuses on:
- Development of Peptide-Based Therapeutics: Its unique properties may lead to new formulations for chronic pain management with reduced side effects compared to traditional opioids.
- Investigating Other Biological Activities: Studies are being conducted to explore potential anti-inflammatory and neuroprotective effects, broadening the scope of therapeutic applications .
Eigenschaften
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4S.C2H4O2/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28);1H3,(H,3,4)/t12-,14+,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZJEQONDQLTQF-WEMUQIOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745522 | |
Record name | Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-65-5 | |
Record name | Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.